Enalapril tert-Butyl Ester

Description

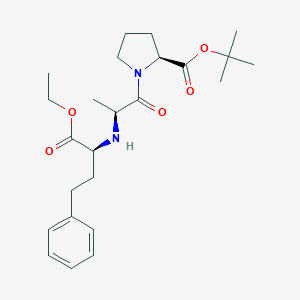

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROOYFPXSPNBH-IHPCNDPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701127024 | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108428-39-3 | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108428-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Spectroscopic Analysis Methodologies

Spectroscopic techniques are pivotal in the structural analysis of Enalapril (B1671234) tert-Butyl Ester, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of Enalapril tert-Butyl Ester. Both ¹H and ¹³C NMR provide critical data regarding the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals that correspond to its unique structural features. A prominent singlet, integrating to nine protons, would be anticipated in the upfield region (approximately δ 1.4-1.5 ppm). This signal is the hallmark of the magnetically equivalent protons of the tert-butyl group [(CH₃)₃C]. The presence of the ethyl ester would be confirmed by a triplet and a quartet corresponding to the -CH₃ and -OCH₂- protons, respectively. The complex multiplet signals in the aromatic region (typically δ 7.1-7.3 ppm) would correspond to the protons of the phenyl ring. Other signals, including doublets and multiplets, would represent the protons in the proline and alanyl moieties of the dipeptide structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Distinct signals would confirm the presence of the carbonyl carbons of the ethyl ester, the tert-butyl ester, and the amide bonds. The quaternary carbon of the tert-butyl group would appear around δ 80-82 ppm, while the associated methyl carbons would resonate further upfield. The aromatic carbons of the phenyl group would be observed in the δ 120-140 ppm range.

Quantitative NMR (qNMR) can also be employed for the precise determination of this compound concentration in a sample, using a certified internal standard.

| Functional Group | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

| tert-Butyl (-C(CH₃)₃) | ~1.4-1.5 (singlet, 9H) | ~28 (CH₃), ~81 (quaternary C) |

| Phenyl (C₆H₅-) | ~7.1-7.3 (multiplet, 5H) | ~125-140 |

| Ethyl Ester (-OCH₂CH₃) | ~1.2 (triplet, 3H), ~4.1 (quartet, 2H) | ~14 (CH₃), ~61 (CH₂) |

| Carbonyls (C=O) | N/A | ~170-175 |

Note: The table presents predicted values based on general principles of NMR spectroscopy; actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the this compound molecule. The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of its bonds.

Key characteristic absorption bands for this compound would include:

C=O Stretching: Strong absorption bands are expected in the region of 1730-1750 cm⁻¹. These arise from the carbonyl groups of both the ethyl ester and the tert-butyl ester. The amide carbonyl stretch is typically observed around 1650-1680 cm⁻¹. The presence of a strong band around 1743 cm⁻¹ is particularly indicative of the t-butyl ester group. farmaciajournal.com

N-H Stretching: A moderate absorption band around 3300 cm⁻¹ would indicate the presence of the secondary amine (N-H) group.

C-H Stretching: Bands corresponding to aromatic C-H stretching are found just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching of the ester groups would produce strong bands in the 1150-1250 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Stretching | Amine (N-H) | ~3300 |

| Stretching | Aromatic C-H | >3000 |

| Stretching | Aliphatic C-H | <3000 |

| Stretching | Ester Carbonyl (C=O) | ~1730-1750 |

| Stretching | Amide Carbonyl (C=O) | ~1650-1680 |

| Stretching | Ester (C-O) | ~1150-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting the presence of chromophores in a molecule. For this compound, the primary chromophore is the phenyl ring. This aromatic system absorbs UV radiation, resulting in a characteristic spectrum.

Based on data for the parent compound, Enalapril, which exhibits maximum absorbance (λmax) at approximately 208 nm in an acidic phosphate (B84403) buffer, a similar λmax is expected for this compound. researchgate.net The electronic transitions of the phenyl group are largely unaffected by the esterification at a distant site on the molecule. This technique is particularly useful for quantitative analysis using the Beer-Lambert law, allowing for the determination of the compound's concentration in solution.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).

Molecular Weight Determination: For this compound (C₂₄H₃₆N₂O₅), the theoretical monoisotopic molecular weight is 432.2624 g/mol . In electrospray ionization (ESI) mass spectrometry, operating in positive ion mode, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺ at an m/z of approximately 433.27.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of the precursor ion ([M+H]⁺). The fragmentation pattern of this compound would be expected to show characteristic losses. A significant neutral loss would be the loss of isobutylene (B52900) (56 Da) from the tert-butyl group, a common fragmentation pathway for tert-butyl esters. Another expected fragmentation would be the loss of the ethyl ester group. Comparing the fragmentation pattern to that of Enalapril helps confirm the structure. For example, Enalapril ([M+H]⁺ at m/z 377.2) is known to produce a major product ion at m/z 234.2. lgcstandards.com Similar core fragments would be expected in the MS/MS spectrum of its tert-butyl ester derivative.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecule | ~433.27 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | ~377.27 |

| [M-C₂H₅OH+H]⁺ | Loss of ethanol | ~387.25 |

High-Resolution Chromatographic Separations

Chromatographic techniques are essential for separating this compound from impurities, related substances, and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Enalapril and its derivatives, offering high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically employed for this class of compounds.

Method Development:

Stationary Phase: A C18 (octadecylsilane) column is commonly used, providing a non-polar stationary phase suitable for separating moderately polar compounds like this compound.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the buffer is a critical parameter for controlling the retention and peak shape of ionizable compounds. For Enalapril derivatives, a slightly acidic pH (e.g., pH 3.0) is often used to ensure consistent protonation of the amine and carboxylic acid functionalities, leading to sharp, symmetrical peaks. pharmaffiliates.com

Detection: UV detection is standard, with the wavelength set at the absorbance maximum of the phenyl chromophore (around 210-215 nm) to achieve high sensitivity.

Due to the increased lipophilicity from the addition of the tert-butyl group compared to Enalapril, this compound is expected to have a longer retention time under identical RP-HPLC conditions. Method validation would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose.

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation for moderately polar analytes. |

| Mobile Phase | Acetonitrile/Methanol (B129727) and Phosphate Buffer | Allows for gradient or isocratic elution to optimize separation. |

| pH | ~3.0 | Suppresses ionization for better peak shape and reproducible retention. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at ~215 nm | High sensitivity for the phenyl chromophore. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |

Reversed-Phase HPLC for Separation of this compound and Related Compounds

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of enalapril and its derivatives, including this compound. researchgate.netresearchgate.net This method is widely employed for determining the purity and identifying related substances in bulk materials and pharmaceutical formulations. researchgate.netresearchgate.net The separation is typically achieved on an octadecyl silica (B1680970) (C18) column, which provides a nonpolar stationary phase. researchgate.netresearchgate.net

The mobile phase composition is a critical factor in achieving effective separation. A common approach involves using a mixture of an aqueous buffer and an organic modifier. researchgate.net For instance, a mobile phase consisting of a phosphate buffer (e.g., 20 mM) and organic solvents like methanol and acetonitrile is frequently utilized. researchgate.netomicsonline.org The European Pharmacopoeia describes a gradient liquid chromatographic method for Enalapril Maleate that uses a styrene-divinylbenzene copolymer column. researchgate.net The selection of the stationary phase and mobile phase is optimized to ensure adequate resolution between the main compound and its potential impurities, such as Enalaprilat (B1671235) and diketopiperazine degradation products. researchgate.netresearchgate.net A simple isocratic RP-HPLC method for Enalapril Maleate has been developed using a mobile phase of methanol-acetonitrile-water, with the pH adjusted using phosphoric acid, and detection at 215 nm. researchgate.netomicsonline.org

The following table summarizes typical parameters used in RP-HPLC methods for the analysis of enalapril and related compounds.

Table 1: Representative RP-HPLC Method Parameters for Enalapril Analysis

| Parameter | Conditions | Source(s) |

|---|---|---|

| Column | Purospher STAR RP-18 (C18), 5 µm | researchgate.netresearchgate.net |

| Mobile Phase | Methanol - 0.01M Phosphate Buffer (pH 2.2) (55:45, v/v) | researchgate.net |

| Methanol - Acetonitrile - Water (70:30, v/v), pH 3.5 | researchgate.net | |

| Flow Rate | 1.0 mL/min | researchgate.netomicsonline.org |

| Detection | UV at 215 nm | researchgate.netomicsonline.org |

| Column Temp. | Ambient (23 ± 2 ºC) or elevated (e.g., 50-70°C) | researchgate.netscispace.com |

Influence of Chromatographic Parameters (e.g., Column Temperature, Mobile Phase pH) on Elution Behavior

The elution behavior and separation efficiency in the RP-HPLC analysis of enalapril compounds are significantly influenced by several chromatographic parameters. nih.gov Adjusting these parameters is crucial for method optimization to achieve the desired resolution and peak shape. nih.gov

Mobile Phase pH: The pH of the mobile phase is a critical factor, particularly for ionizable compounds like enalapril and its esters. nih.gov A lower pH (e.g., pH 2.0-3.5) is often employed to suppress the ionization of carboxylic acid groups, leading to better retention on the reversed-phase column and improved peak symmetry. researchgate.netresearchgate.net Studies on enalapril have shown that a decrease in pH can improve the peak shape by decreasing the relaxation time for cis-trans isomerization. nih.gov

Column Temperature: Temperature affects both the viscosity of the mobile phase and the kinetics of solute transfer between the mobile and stationary phases. nih.govnih.gov Increasing the column temperature generally leads to shorter retention times and can improve peak efficiency. For enalapril, increasing the temperature has been shown to enhance peak shape. nih.gov However, it must be controlled carefully, as excessive temperatures can degrade the column's stationary phase or the analyte itself. scispace.com For instance, while some methods use temperatures as high as 65-70°C, this may exceed the operational limits of certain columns, leading to a reduction in column lifespan. researchgate.netscispace.com

Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) in the mobile phase directly control the retention of analytes. nih.gov An increase in the amount of the organic modifier typically reduces retention times. The choice of solvent can also affect the separation selectivity between different compounds. nih.gov

Flow Rate: The flow rate of the mobile phase impacts analysis time and resolution. A decreased flow rate can improve the separation selectivity of enalapril's cis and trans conformers. nih.gov However, this comes at the cost of longer run times. Optimization is required to balance separation efficiency with analytical speed.

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantially faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. nih.gov

For compounds like this compound, UHPLC methods can dramatically reduce analytical run times from the typical 15-30 minutes of HPLC to just a few minutes. nih.gov A rapid LC-MS/MS method developed for the simultaneous determination of enalapril and its metabolite enalaprilat achieved a total run time of only 2.0 minutes. nih.gov Such speed is highly advantageous in high-throughput environments, such as quality control and bioequivalence studies. nih.gov The high sensitivity of UHPLC, especially when coupled with tandem mass spectrometry (UHPLC-MS/MS), allows for the quantification of analytes at very low concentrations, often in the sub-ng/mL range. nih.govnih.gov This is particularly useful for impurity profiling, where related substances may be present in trace amounts.

Gas Chromatography (GC) Applications in Related Substance Analysis

While liquid chromatography is the predominant technique for analyzing enalapril and its esters, Gas Chromatography (GC) has also been reported for its determination. researchgate.netrevmedchir.ro GC analysis typically requires the analyte to be volatile and thermally stable. For non-volatile compounds like enalapril, a derivatization step is often necessary to convert the analyte into a more volatile form before it can be analyzed by GC. This process can add complexity to the sample preparation procedure. When coupled with a mass spectrometer (GC-MS), the technique can provide structural information about the analytes, making it a useful tool for the identification of unknown impurities or degradation products. revmedchir.ro

Capillary Electrophoresis (CE) for Impurity and Enantiomeric Purity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as a powerful alternative and orthogonal method to HPLC for pharmaceutical analysis. nih.govnih.gov It separates charged molecules in a capillary based on their electrophoretic mobility in an applied electric field. nih.gov CE is particularly valuable for impurity profiling and the analysis of enantiomeric purity. nih.govresearchgate.net

For impurity analysis, techniques like Capillary Zone Electrophoresis (CZE) can provide a different separation selectivity compared to RP-HPLC, potentially resolving impurities that co-elute in a chromatographic system. nih.gov This makes CE an excellent complementary tool for comprehensive impurity profiling of drug substances. nih.govgoogleapis.com

CE is especially well-suited for determining the enantiomeric purity of chiral drugs. mdpi.com Since this compound contains stereocenters, ensuring its enantiomeric purity is critical. This is typically achieved by adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative, to the background electrolyte. mdpi.com The chiral selector forms transient diastereomeric complexes with the enantiomers, which have different mobilities, allowing for their separation. The choice of cyclodextrin and its concentration, along with the pH of the buffer, are key parameters that are optimized to achieve baseline resolution of the enantiomers. mdpi.com

Solid-State Characterization

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is an essential technique for the solid-state characterization of crystalline pharmaceutical materials like this compound. mdpi.com It provides definitive information about the crystalline form of a substance, which is crucial as different polymorphic forms can exhibit different physical properties. ucl.ac.uk

The analysis of Enalapril Maleate has shown that it can exist in at least two polymorphic forms (Form I and Form II). ucl.ac.ukresearchgate.net The crystal structure of Form II was successfully determined from high-resolution XRPD data. researchgate.netsemanticscholar.org The data revealed that Form II crystallizes in the orthorhombic space group P2(1)2(1)2(1). researchgate.net Such structural determination from powder data is a powerful tool when single crystals suitable for analysis are difficult to obtain. mdpi.comucl.ac.uk The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. researchgate.net By analyzing the peak positions and intensities, one can identify the crystalline phase, determine the unit cell parameters, and gain insight into the crystal structure. researchgate.net

Table 2: Crystallographic Data for Enalapril Maleate Form II Determined by XRPD

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2(1)2(1)2(1) | researchgate.net |

| a (Å) | 33.9898(3) | researchgate.net |

| b (Å) | 11.2109(1) | researchgate.net |

| c (Å) | 6.64195(7) | researchgate.net |

| Volume (ų) | 2530.96(5) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Impurity Profiling and Degradation Pathway Elucidation

Identification of Related Substances and Degradation Products

The degradation of enalapril (B1671234) and its derivatives primarily follows two major pathways: hydrolysis of the ester linkage and intramolecular cyclization. scielo.br These pathways lead to the formation of well-characterized degradation products. While specific studies on Enalapril tert-Butyl Ester are not extensively detailed in publicly available literature, the degradation patterns can be inferred from its parent compound, Enalapril. The main degradation products associated with Enalapril are Enalaprilat (B1671235) and a diketopiperazine derivative. researchgate.net

Hydrolytic Degradation Products (e.g., Enalaprilat)

Hydrolysis is a primary degradation pathway for ester-containing compounds like Enalapril. In aqueous solutions, the ethyl ester group of Enalapril is hydrolyzed to form Enalaprilat, the active diacid metabolite. scielo.br This reaction is significantly influenced by pH, with degradation being more pronounced under alkaline conditions. researchgate.net For instance, in a 0.1 N sodium hydroxide (B78521) solution, Enalapril's concentration can drop to 7.5% of its initial value after just 30 minutes. researchgate.net In contrast, degradation is slower in neutral water (95.2% remaining after 24 hours) and acidic conditions (80.4% remaining in 0.1 N HCl after 24 hours). researchgate.net While Enalaprilat is the known hydrolytic product of Enalapril, the direct hydrolytic degradation of this compound would involve the cleavage of either the tert-butyl or the ethyl ester group, a process that is not specifically detailed in available research.

Cyclization Degradation Products (e.g., Diketopiperazine)

Intramolecular cyclization is another significant degradation route, leading to the formation of a diketopiperazine (DKP) derivative. scielo.br This process involves the condensation of the N-terminal amino group with the proline carboxyl group, resulting in a stable six-membered ring. Unlike hydrolysis, which is dominant in aqueous basic solutions, DKP formation is the prevailing degradation pathway in the solid state and in acidic solutions (pH < 5). synzeal.comnih.gov The formation of DKP from Enalapril Maleate in the solid state can be initiated at temperatures as low as 129°C. researchgate.net This cyclization is a critical factor in the stability of solid dosage forms. researchgate.net

Isomeric Degradation Products (e.g., SRS- and SSR-Enalaprilat Diastereomers)

The stereochemical complexity of the Enalapril molecule allows for the potential formation of isomeric degradation products. However, specific studies identifying and characterizing isomeric degradation products such as SRS- and SSR-Enalaprilat diastereomers arising directly from the degradation of this compound are not described in the available literature. The focus of existing research has been on the primary hydrolytic and cyclization products of the final Enalapril Maleate compound. univ-ovidius.ro

Forced Degradation Studies for Stability-Indicating Method Development

Forced degradation, or stress testing, is a crucial component of pharmaceutical development, mandated by guidelines such as ICH Q1A(R2). nih.govhistorymedjournal.com These studies involve subjecting the compound to harsh conditions—such as acid, base, oxidation, heat, and light—to accelerate degradation and identify potential degradation products. nih.gov This information is vital for developing stability-indicating analytical methods that can accurately separate the active ingredient from its impurities. historymedjournal.com

Studies on Enalapril Maleate show it is unstable in acidic, neutral, and alkaline solutions, as well as under photolytic stress, but relatively stable in the solid state. univ-ovidius.ronih.gov The major degradation products identified under these stress conditions are consistently Enalaprilat and the diketopiperazine derivative. nih.gov

A summary of typical forced degradation conditions used for Enalapril Maleate is presented in the table below.

| Stress Condition | Reagent/Parameter | Temperature | Result |

| Acid Hydrolysis | 0.1 N HCl | 80°C | Significant degradation, primarily to Diketopiperazine and Enalaprilat. researchgate.netnih.gov |

| Base Hydrolysis | 0.1 N NaOH | 80°C | Rapid and extensive degradation, primarily to Enalaprilat. researchgate.netnih.gov |

| Neutral Hydrolysis | Water | 80°C | Slower degradation compared to acid/base conditions. researchgate.netnih.gov |

| Oxidation | 3% H₂O₂ | Room Temp | Generally found to be stable or show minimal degradation. researchgate.netcjhp-online.ca |

| Thermal Degradation | Dry Heat | 50°C - 70°C | Relatively stable in solid form, minor products may form. researchgate.netnih.gov |

| Photolytic Degradation | UV/Visible Light | 40°C | Slight degradation observed in solution, stable in solid state. researchgate.netnih.gov |

Analytical Methodologies for Impurity Quantification and Qualification

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of Enalapril and its related substances. researchgate.netsynzeal.com Stability-indicating HPLC methods are developed to resolve the main compound from all potential degradation products formed during stability and stress studies. google.com

Typical chromatographic conditions involve a C18 reversed-phase column with a mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer mixture at an acidic pH (e.g., pH 3). nih.govsynzeal.com Detection is commonly performed using UV spectrophotometry at a wavelength of around 210 nm. nih.gov For structural elucidation and qualification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. LC-MS provides molecular weight and fragmentation data, which are essential for identifying the chemical structures of degradation products. nih.govresearchgate.net

Stability Assessment of this compound and its Salts

The stability of a pharmaceutical compound is a critical quality attribute. The stability of Enalapril is highly dependent on environmental factors such as pH, temperature, and humidity. nih.gov In solution, Enalapril Maleate stability decreases as pH deviates from an optimal range, with significant degradation occurring in both strongly acidic and alkaline environments. In the solid state, Enalapril Maleate is relatively stable but can degrade, primarily to diketopiperazine, especially in the presence of certain excipients and moisture. nih.gov While these findings pertain to Enalapril Maleate, they highlight the inherent chemical liabilities of the molecular structure, which would also apply to the this compound intermediate. However, specific stability studies quantifying the degradation rates and shelf-life of this compound are not available in the reviewed literature.

Stereochemical Considerations and Chiral Purity Assessment

Chiral Centers and Stereoisomerism in Enalapril (B1671234) and its Esters

Enalapril is a chiral molecule possessing three stereocenters, leading to the possibility of several stereoisomers. openochem.org The esterification of the proline carboxylic acid group to form enalapril tert-butyl ester does not alter these chiral centers. The specific configuration of these centers is crucial, as only one stereoisomer, the (S,S,S) configuration, is responsible for the desired therapeutic effect. google.com

Stability studies on enalapril have indicated that isomerization can occur at these three chiral centers. google.com The potential isomers include the (S,S,S), (S,S,R), and (S,R,S) forms. google.com The development of synthetic pathways for isomers such as SSR- and SRS-enalapril, derived from L-alanyl-D-proline and D-alanyl-L-proline dipeptides respectively, has been crucial for studying the structure-activity relationship and for use as reference standards in purity analysis. google.com

The presence of multiple chiral centers gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. The separation and quantification of these diastereomers are fundamental to ensuring the quality and efficacy of the final active pharmaceutical ingredient.

Studies on Cis-Trans Isomerization of Amide Bonds

Beyond stereoisomerism at the chiral centers, enalapril and its esters exist as a mixture of two conformers in solution due to restricted rotation around the tertiary amide bond between the alanine (B10760859) and proline residues. nih.govresearchgate.net This phenomenon, known as cis-trans isomerization, results in two distinct spatial arrangements (conformers) that can interconvert. The kinetics of this interconversion are often slow enough to be observed on the chromatographic time scale, which can lead to peak splitting or the appearance of multiple peaks during analysis. nih.govresearchgate.net

The equilibrium between the cis and trans conformers is sensitive to various environmental conditions. nih.govresearchgate.net Research has shown that factors such as pH, temperature, solvent composition, and even the flow rate during liquid chromatography can influence the ratio of these isomers and the rate of their interconversion. nih.govresearchgate.net For instance, an increase in temperature or a decrease in pH can accelerate the isomerization, potentially leading to an improved (single) peak shape in HPLC analysis. nih.gov

| Parameter | Effect on Isomerization and Peak Shape | Reference |

|---|---|---|

| Temperature | Increase in temperature favors a decrease in the relaxation time for isomerization, leading to improved peak shape (less splitting). | nih.gov |

| pH | A decrease in pH can improve peak shape. An increase in pH can improve the separation selectivity between the isomers. | nih.gov |

| Organic Modifier (in mobile phase) | The choice of organic solvent (e.g., acetonitrile) and its concentration can influence the elution order of the isomers. | nih.gov |

| Flow Rate | Lower flow rates can result in a single, coalesced peak as the isomers have more time to interconvert on the column. | researchgate.net |

| Solvent Hydrophobicity | Increasing the hydrophobicity of the solvent increases the content of the Z (cis) isomer and significantly slows the kinetics of isomerization. | nih.gov |

Analytical Methodologies for Enantiomeric and Diastereomeric Purity Determination

The comprehensive analysis of this compound requires sophisticated analytical methods capable of distinguishing between multiple stereoisomers and conformers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of enalapril isomers. mdpi.com To resolve enantiomers and diastereomers, HPLC methods often utilize chiral stationary phases (CSPs). actascientific.com These phases create a chiral environment that allows for differential interaction with the various stereoisomers, leading to their separation. For related ACE inhibitors, stationary phases based on cellulose (B213188) and amylose (B160209) derivatives have proven effective for resolving isomers. actascientific.com The separation of diastereomers can sometimes be achieved on standard reversed-phase columns (e.g., C8 or C18) due to their different physicochemical properties. google.com

Capillary electrophoresis has also been demonstrated as a viable method for resolving the cis and trans isomers of enalapril and its active form, enalaprilat (B1671235). nih.govresearchgate.net This technique separates molecules based on their charge and size in a capillary filled with an electrolyte solution and can be a powerful tool for purity assessment.

| Technique | Column/Stationary Phase | Mobile Phase Example | Detection | Application | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC | Spherisorb C8 (5µm) | Gradient of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 0.001 M KH2PO4 at pH 2) | UV at 215nm | Separation of enalapril, enalaprilat, and potential diastereomers. | google.com |

| Chiral HPLC | Cellulose-based (e.g., CHIRACEL) or Amylose-based (e.g., CHIRAL PACK) | Typically a mix of alkane (e.g., hexane) and alcohol (e.g., isopropanol) | UV | Separation of enantiomers and diastereomers of related compounds like captopril. | actascientific.com |

| Capillary Electrophoresis | Fused-silica capillary | Buffer system (details vary) | UV | Resolution of cis- and trans-isomers of enalapril and enalaprilat. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including the determination of their conformation in solution. nih.gov The Nuclear Overhauser Effect (NOE) is a phenomenon used to identify protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. libretexts.org

In an NOE difference spectroscopy experiment, a specific proton is irradiated. If other protons are spatially nearby, their signal intensities will be enhanced. libretexts.org This technique is particularly useful for distinguishing between the cis and trans conformers of the N-alanyl-proline amide bond in enalapril esters. In the trans configuration, the α-proton of the alanine residue is spatially close to the δ-protons of the proline ring, whereas in the cis configuration, it is close to the proline α-proton. By irradiating the alanine α-proton and observing which proline protons show an NOE enhancement, the dominant conformation in solution can be unambiguously identified. This method provides definitive proof of the isomeric structure, complementing data obtained from chromatographic techniques. libretexts.org

Research on Tert Butyl Ester Derivatives in Pharmaceutical Design

Role of tert-Butyl Esters as Prodrug Moieties

Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form within the body. Esterification is a common method for creating prodrugs of pharmaceuticals containing carboxylic acid groups. The tert-butyl ester moiety, in particular, offers distinct advantages in prodrug design due to its unique structural and chemical properties.

Enhancement of Metabolic Stability in Prodrug Design

A primary challenge in the development of ester prodrugs is their potential for premature hydrolysis by esterase enzymes, particularly in the gastrointestinal tract and blood plasma. This can lead to a reduction in the bioavailability of the active drug. The tert-butyl ester group is known for its significant steric hindrance, which can effectively shield the ester linkage from enzymatic attack. This steric bulk makes the tert-butyl ester less susceptible to hydrolysis by carboxylesterases compared to smaller alkyl esters, thereby enhancing the metabolic stability of the prodrug. This increased stability allows for a greater proportion of the prodrug to reach the target site before being converted to the active drug, potentially leading to improved therapeutic efficacy.

Research has shown that the stability of ester prodrugs is influenced by the size and branching of the alcohol moiety. While straight-chain alkyl esters are readily hydrolyzed, branched esters like the tert-butyl ester exhibit greater resistance to enzymatic cleavage. This principle is a key consideration in the design of prodrugs for drugs that are susceptible to rapid metabolism.

Influence on Physicochemical Properties and Pharmacokinetic Profiles

The introduction of a tert-butyl ester group can significantly alter the physicochemical properties of a parent drug, which in turn influences its pharmacokinetic profile. One of the most notable changes is the increase in lipophilicity. The nonpolar tert-butyl group increases the compound's affinity for lipids, which can enhance its ability to permeate biological membranes, such as the intestinal wall.

Enalapril (B1671234), an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in the body to its active form, enalaprilat (B1671235). Enalaprilat itself has poor oral bioavailability due to its high polarity. The ethyl ester prodrug, enalapril, is more lipophilic and therefore better absorbed. By extension, Enalapril tert-butyl ester would be expected to exhibit even greater lipophilicity. This modification of the physicochemical properties is a critical strategy for improving the absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug.

Table 1: Physicochemical and Pharmacokinetic Properties of Enalapril and Enalaprilat

| Property | Enalapril | Enalaprilat |

|---|---|---|

| Molecular Formula | C20H28N2O5 | C18H24N2O5 |

| Molecular Weight | 376.45 g/mol | 348.39 g/mol |

| Water Solubility | Sparingly soluble | Soluble |

| LogP | 1.76 | -0.65 |

| Oral Bioavailability | ~60% | <10% |

| Primary Route of Elimination | Renal | Renal |

This table illustrates the differences in physicochemical and pharmacokinetic properties between the prodrug Enalapril (ethyl ester) and its active metabolite, Enalaprilat. The higher LogP value of Enalapril indicates its greater lipophilicity, which contributes to its enhanced oral bioavailability.

This compound as an Intermediate in Angiotensin-Converting Enzyme Inhibitor Analogue Synthesis

In the field of medicinal chemistry, the synthesis of novel drug analogues is a crucial process for discovering compounds with improved efficacy, selectivity, and safety profiles. This compound serves as a valuable intermediate in the synthesis of new analogues of ACE inhibitors. The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality of the enalaprilat core structure.

During the synthesis of complex molecules, it is often necessary to temporarily block reactive functional groups to prevent them from participating in unwanted side reactions. The carboxylic acid group of enalaprilat is a key site for its biological activity but can also be reactive under various synthetic conditions. By converting it to a tert-butyl ester, chemists can protect this group while modifying other parts of the molecule. The tert-butyl ester is relatively stable to a variety of reaction conditions but can be selectively removed under specific acidic conditions to regenerate the free carboxylic acid in the final analogue. This strategy allows for the precise and controlled synthesis of a wide range of enalapril derivatives for structure-activity relationship (SAR) studies.

Evaluation of tert-Butyl Isosteres in Medicinal Chemistry

The tert-butyl group is a common structural motif in medicinal chemistry, often incorporated to enhance potency or metabolic stability. However, its lipophilic nature can sometimes lead to undesirable pharmacokinetic properties. Isosteres are atoms or groups of atoms that have similar physical or chemical properties. The replacement of a tert-butyl group with an isostere is a common strategy to fine-tune the properties of a drug molecule.

The evaluation of tert-butyl isosteres involves synthesizing analogues where the tert-butyl group is replaced by other moieties and then comparing their physicochemical properties, metabolic stability, and biological activity. The goal is to identify a replacement that retains the beneficial effects of the tert-butyl group while mitigating any negative attributes. For instance, replacing a tert-butyl group with a more polar isostere can help to reduce lipophilicity and improve aqueous solubility.

Table 2: Examples of tert-Butyl Isosteres and Their General Properties

| Isostere | General Properties Compared to tert-Butyl |

|---|---|

| Cyclopropyl | Less lipophilic, can improve metabolic stability. |

| Cyclobutyl | Similar steric bulk, can modulate lipophilicity. |

| Trifluoromethyl | Electron-withdrawing, can alter metabolic pathways and improve stability. |

| Pentafluorosulfanyl | Highly lipophilic and metabolically stable. |

| Bicyclo[1.1.1]pentanyl | Acts as a rigid scaffold, can improve solubility and metabolic stability. |

This table provides examples of common tert-butyl isosteres and highlights how they can be used to modify the properties of a parent molecule in medicinal chemistry.

Transdermal Administration Research of Enalapril Esters

Transdermal drug delivery offers several advantages over oral administration, including avoidance of first-pass metabolism and the ability to provide sustained drug release. However, the skin's barrier function, primarily attributed to the stratum corneum, limits the passive diffusion of many drugs. For a drug to be effectively delivered transdermally, it must possess a suitable balance of lipophilicity and hydrophilicity.

The active form of enalapril, enalaprilat, is too polar to effectively penetrate the skin. Research has therefore focused on the use of more lipophilic ester prodrugs of enalapril to enhance transdermal flux. enamine.net The underlying principle is that the ester prodrug, being more lipophilic, can more readily partition into and diffuse across the stratum corneum. enamine.net Once within the viable epidermis, esterases can then hydrolyze the ester back to the active drug, enalaprilat, which can then enter the systemic circulation. enamine.net

Studies have demonstrated that the flux of enalapril ethyl ester across the skin is significantly greater than that of enalapril maleate. enamine.net This highlights the potential of using ester prodrugs, such as this compound, in the development of transdermal patches for the sustained delivery of ACE inhibitors. enamine.net

Table 3: Research Findings on Transdermal Delivery of Enalapril Esters

| Study Focus | Key Finding | Implication for this compound |

|---|---|---|

| Flux Enhancement | The flux of the more lipophilic enalapril ethyl ester through the skin is significantly greater than that of the polar enalaprilat. enamine.net | As a more lipophilic ester, this compound would be expected to show enhanced skin permeation. |

| Prodrug Strategy | Using the skin's enzymatic activity to convert the ester prodrug to the active drug is a viable strategy for transdermal delivery. enamine.net | This approach would be applicable to this compound, allowing for delivery of the active enalaprilat. |

| Formulation Development | Dermal compositions containing enalapril ethyl ester have been developed for transdermal administration. enamine.net | Similar formulation strategies could be employed for this compound. |

This table summarizes key research findings related to the transdermal administration of enalapril esters and the potential implications for this compound.

Computational and Theoretical Investigations

Molecular Modeling in Drug Design and Optimization

Molecular modeling was a cornerstone in the development of enalapril (B1671234), which emerged from a targeted research program aimed at optimizing the structure of angiotensin-converting enzyme (ACE) inhibitors. nih.gov This rational design approach sought to overcome the limitations of earlier inhibitors by replacing the sulfhydryl group, responsible for certain side effects, with a carboxylate zinc-binding group. koreascience.kr This led to the creation of enalaprilat (B1671235), a potent inhibitor that, due to its high polarity, had poor oral bioavailability. researchgate.net The solution was a prodrug strategy: the esterification of one of enalaprilat's carboxyl groups to produce enalapril (the ethyl ester), which enhanced gastrointestinal absorption. nih.govresearchgate.net The same principle applies to Enalapril tert-Butyl Ester, where the bulkier tert-butyl group would be expected to influence absorption and hydrolysis rates.

Computational techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in the ongoing effort to design and optimize novel enalapril analogs. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net For enalapril analogs, these models relate molecular descriptors (e.g., electronic density, dipole moment, partition coefficient) to their ACE inhibitory activity (typically measured as IC50). researchgate.net Such models allow for the in-silico screening of virtual compounds, prioritizing the synthesis of candidates with the highest predicted potency. researchgate.nettbzmed.ac.ir

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For enalapril analogs, docking simulations are used to model their interaction with the active site of ACE. researchgate.net These simulations provide insights into the binding affinity (measured by parameters like binding energy) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex. researchgate.netnih.gov For instance, studies have explored the binding of enalaprilat to the two distinct catalytic domains of ACE (N- and C-domains), revealing the key amino acid residues involved in the interaction. researchgate.netrcsb.org This knowledge is crucial for designing more potent and domain-selective inhibitors.

| Computational Method | Purpose | Key Findings | Software/Tools Used |

|---|---|---|---|

| MLR and PLS (QSAR Models) | To evaluate and predict the antihypertensive activity (IC50) of new enalapril analogs. | Mathematical models were developed successfully correlating molecular descriptors with inhibitory activity. | Not Specified |

| Molecular Docking | To determine the binding affinities between enalapril analogs and the ACE enzyme. | Promising analogs exhibited higher affinity energies (−8.9 kcal/mol) than enalapril itself. | AutoDock |

| Toxicity Prediction | To assess the potential toxicity of the most promising newly designed analogs. | The most potent analogs were predicted to be less toxic than enalapril. | PreADMET |

Quantum Mechanics (QM) and Molecular Mechanics (MM) Simulations

More advanced computational methods, such as Quantum Mechanics (QM) and Molecular Mechanics (MM), offer deeper insights into the behavior of molecules like this compound at an atomic level.

Molecular Mechanics (MM): MM simulations use classical physics to model molecular systems. researchgate.net Based on a "force field" (a set of parameters describing the energy of a system), MM can simulate the movement and interactions of thousands of atoms over time (a technique known as molecular dynamics, or MD). MD simulations have been used to confirm the stability of the enalaprilat-ACE complex, showing that the key interactions predicted by docking are maintained over time. nih.govnih.gov The root mean square deviation (RMSD) of the protein backbone is often monitored in these simulations to assess structural stability. nih.gov

Quantum Mechanics (QM): QM calculations are based on the principles of quantum physics and provide a highly accurate description of electronic structure and chemical bonding. researchgate.net While computationally intensive, QM methods can be applied to study specific properties or reactions where electron behavior is critical. Applications relevant to enalapril and its esters include calculating molecular properties like electrostatic potential, which governs drug-receptor interactions, and studying the mechanisms of chemical reactions, such as the hydrolysis of the ester bond. researchgate.netnih.gov

To study chemical reactions within the complex environment of an enzyme, a hybrid approach combining Quantum Mechanics and Molecular Mechanics (QM/MM) is often employed. nih.govresearchgate.netrsc.org In a QM/MM simulation, the region where the chemical reaction occurs (e.g., the ester group of this compound and the key amino acid residues in the enzyme's active site) is treated with high-accuracy QM methods. youtube.comyoutube.com The rest of the protein and the surrounding solvent are modeled using the more computationally efficient MM force field. researchgate.net

This approach is ideal for investigating two critical processes for this compound:

Enzymatic Hydrolysis: The conversion of the this compound prodrug into the active enalaprilat is an enzymatic hydrolysis reaction. researchgate.netpatsnap.com A QM/MM simulation can model this process step-by-step, identifying the transition states and calculating the energy barriers for the reaction. This provides a detailed understanding of how the enzyme catalyzes the breaking of the ester bond.

ACE Catalysis: QM/MM methods have been used to study the catalytic mechanism of ACE itself. researchgate.net These studies detail how a zinc-bound water molecule performs a nucleophilic attack on the substrate's carbonyl bond, leading to peptide cleavage. researchgate.net The calculated energy barrier for this process (~19 kcal/mol) was found to be in good agreement with experimental data. researchgate.net Understanding this mechanism is vital for designing inhibitors that can effectively block the enzyme's action.

Computational Approaches for Preclinical Studies

Before a drug candidate can be tested in humans, it undergoes extensive preclinical evaluation. Computational methods are increasingly used in this phase to predict a drug's pharmacokinetic and safety profile, helping to reduce the cost and time of drug development. researchgate.net

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. For enalapril analogs, software like PreADMET has been used to predict toxicity, indicating that newly designed compounds could have a better safety profile than the parent drug. researchgate.net These models are crucial for flagging potential liabilities early in the design process.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are complex mathematical representations of the body's physiological and anatomical systems. livermetabolism.comeur.nlmatilda.science They are used to simulate the ADME processes of a drug and its metabolites. Extensive PBPK models for enalapril and enalaprilat have been developed, integrating data from numerous clinical trials. livermetabolism.com These models can simulate drug concentrations in various tissues and predict the impact of factors like renal or hepatic impairment on the drug's pharmacokinetics. livermetabolism.com A PBPK model for this compound could similarly be developed to predict its absorption, conversion to enalaprilat, and subsequent distribution and elimination, helping to optimize its design for desired therapeutic effects.

| Approach | Description | Application to Enalapril and its Esters | Key Outputs |

|---|---|---|---|

| ADMET Prediction | Uses computational algorithms and models to predict the pharmacokinetic and toxicity properties of a compound. | Screening new enalapril analogs for potential toxicity and undesirable pharmacokinetic properties. researchgate.net | Toxicity alerts, predicted solubility, permeability, metabolic stability. |

| PBPK Modeling | A mathematical modeling technique that simulates the ADME of drugs in humans and other species based on physiological and anatomical data. | Predicting plasma and urine concentrations of enalapril and enalaprilat under various physiological conditions (e.g., renal impairment). livermetabolism.comfrontiersin.org | Predicted concentration-time profiles, bioavailability, clearance rates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.